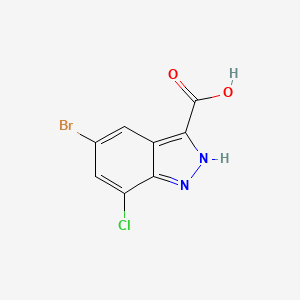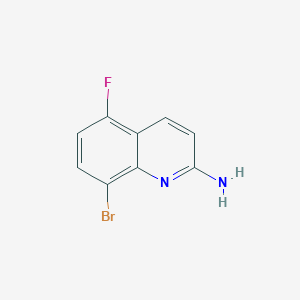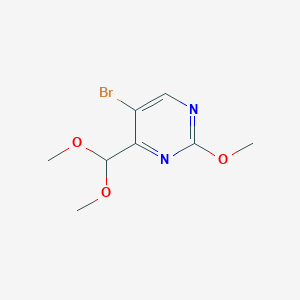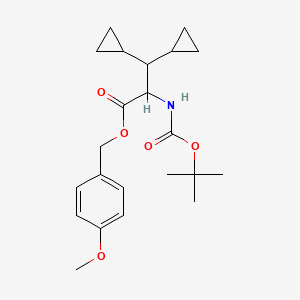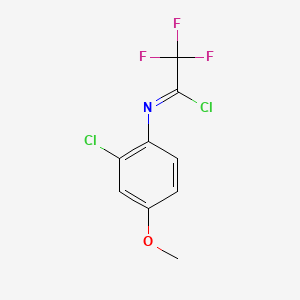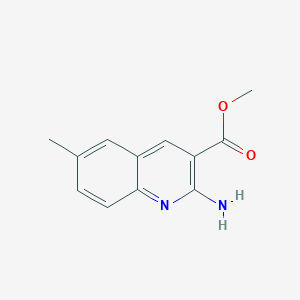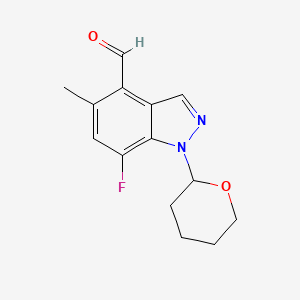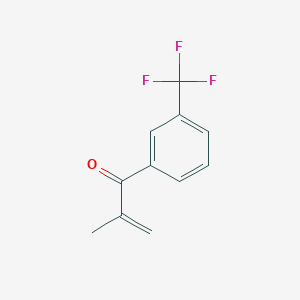
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The propenone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
類似化合物との比較
Similar Compounds
2-Methyl-1-(3-trifluoromethyl-phenyl)-propan-1-ol: A reduced form of the propenone compound.
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the propenone compound.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups attached to a phenyl ring.
Uniqueness
2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone is unique due to its combination of a trifluoromethyl group and a propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
2-methyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C11H9F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1H2,2H3 |
InChIキー |
QINBRWVGFMOWIM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


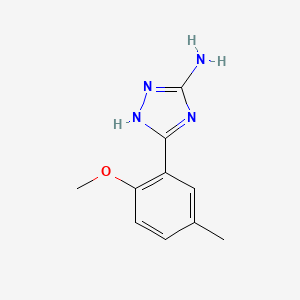
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

